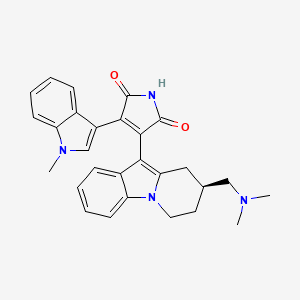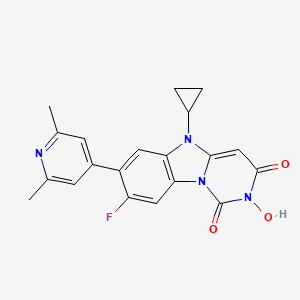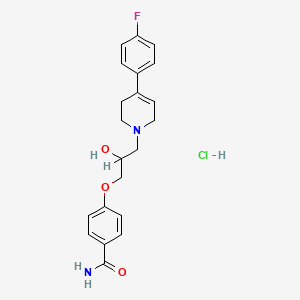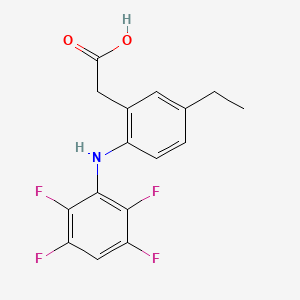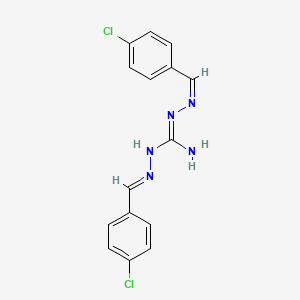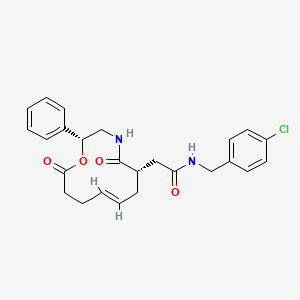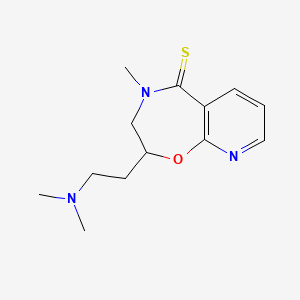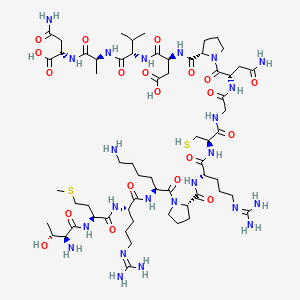
Peptide 74
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptide 74 is a synthetic peptide that contains the sequence immediately upstream of the cleavage site of the 72-kDa type IV collagenase and other members of the matrix metalloproteinase family; inhibits the activated form of this enzyme.
Wissenschaftliche Forschungsanwendungen
Molecular Design and Receptor-Selective Ligands
Research in peptide and protein ligands, focusing on interactions with receptors or acceptor molecules, highlights the development of peptide ligands with potent and specific biological and conformational properties. This area is crucial for understanding the design of peptides in various biological contexts (Hruby, Al-Obeidi, & Kazmierski, 1990).
Peptide Therapeutics
Peptides are known for their high selectivity and efficacy, coupled with safety and tolerance. Approximately 140 peptide therapeutics are under clinical evaluation, exploring beyond traditional peptide design. This includes multifunctional, cell penetrating peptides, and peptide drug conjugates (Fosgerau & Hoffmann, 2015).
Data Mining in Peptide Research
A software tool for data mining in peptide research facilitates the discovery of physicochemical properties of specific peptides. This tool aids in peptide sequence analysis, enhancing classification, prediction accuracy, and new amino acid sequence engineering (Terziyski et al., 2023).
Short Peptides in Biomedical Research
Short peptides are fundamental in biomedical research, with significant promise in bio-therapies. They carry crucial molecular information and have diverse therapeutic applications, including crossing membranes and reaching intracellular targets (Apostolopoulos et al., 2021).
Bioactive Peptides in Health
Bioactive peptides, comprising 2-30 amino acids, exhibit various bioactivities like antihypertensive, opioid, antioxidant, and antithrombotic effects. They hold potential for disease prevention associated with metabolic syndrome and mental health (Lafarga & Hayes, 2014).
Peptide Stability and Bioavailability
The development of short peptide-based drugs is challenged by their poor metabolic stability and low bioavailability. Modifications and design strategies are explored to overcome these limitations, improving drug potential (Adessi & Soto, 2002).
Organometallic-Peptide Bioconjugates
The conjugation of peptides with organometallic moieties offers new opportunities in biomedical research. This approach alters the biomedical properties of peptides, expanding their applications in medicine (Albada & Metzler‐Nolte, 2016).
SPOT-Technology in Peptide Research
Peptide arrays synthesized via SPOT-technology are a powerful proteomics technique. They facilitate the study of molecular recognition and the identification of biologically active peptides (Reineke, Volkmer‐Engert, & Schneider-Mergener, 2001).
Eigenschaften
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H107N23O20S2/c1-29(2)47(57(101)74-30(3)48(92)81-38(60(104)105)25-43(65)88)83-53(97)36(26-45(90)91)80-55(99)41-16-11-22-85(41)59(103)37(24-42(64)87)75-44(89)27-73-49(93)39(28-106)82-51(95)33(14-9-20-72-62(69)70)77-54(98)40-15-10-21-84(40)58(102)35(12-6-7-18-63)79-50(94)32(13-8-19-71-61(67)68)76-52(96)34(17-23-107-5)78-56(100)46(66)31(4)86/h29-41,46-47,86,106H,6-28,63,66H2,1-5H3,(H2,64,87)(H2,65,88)(H,73,93)(H,74,101)(H,75,89)(H,76,96)(H,77,98)(H,78,100)(H,79,94)(H,80,99)(H,81,92)(H,82,95)(H,83,97)(H,90,91)(H,104,105)(H4,67,68,71)(H4,69,70,72)/t30-,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZBILQQVFBVPE-XKKUQSFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H107N23O20S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1558.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Peptide 74 | |
CAS RN |
132116-39-3 |
Source


|
| Record name | Peptide 74 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132116393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

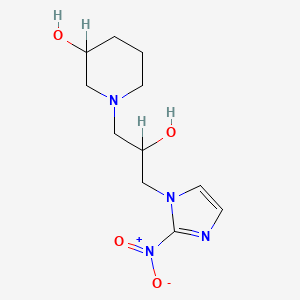
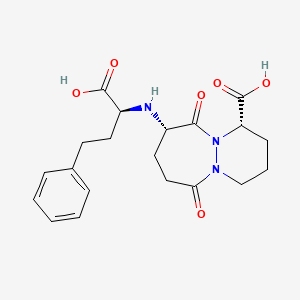
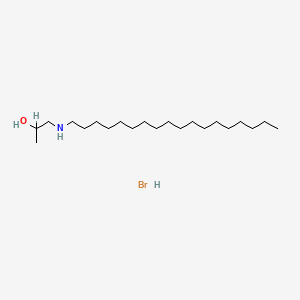
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1-methyl-1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1679481.png)

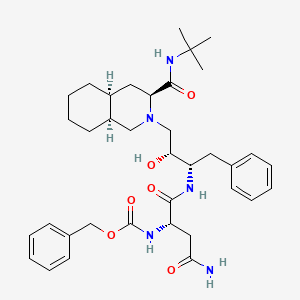
![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)
